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strategies to reduce N-803 immunogenicity in long-term studies

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Compound of Interest		
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Technical Support Center: N-803 Immunogenicity

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to manage and reduce the immunogenicity of N-803 (nogapendekin alfa inbakicept, ANKTIVA®) in pre-clinical and clinical studies, with a particular focus on long-term applications.

Frequently Asked Questions (FAQs)

Q1: What is the reported immunogenicity of N-803 in clinical trials?

A1: Clinical studies have consistently demonstrated that N-803 has a low immunogenicity profile. In a phase 1b trial for bladder cancer, minimal or negative serum levels of anti-N-803 antibodies were detected in all participants.[1][2][3][4] Similarly, a phase 1 trial in patients with indolent non-Hodgkin lymphoma showed no evidence of anti-N-803 antibody development.[5] In a study with healthy volunteers, only one out of fourteen subjects had measurable anti-N-803 antibodies at the end of the study.[6]

Q2: What is the mechanism of action of N-803?

A2: N-803 is an interleukin-15 (IL-15) superagonist complex. It is a fusion protein composed of a mutant IL-15 (IL-15N72D) and the IL-15 receptor alpha (IL-15Rα) fused to an IgG1 Fc



domain.[7][8][9] This complex is designed to have a longer half-life and enhanced biological activity compared to native IL-15.[5][7] N-803 works by stimulating the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, which are crucial components of the anti-tumor immune response, without significantly stimulating regulatory T cells (Tregs).[7][10] [11][12][13][14]

Q3: What are the potential consequences of developing anti-drug antibodies (ADAs) to N-803?

A3: The development of ADAs against a biotherapeutic like N-803 can have several consequences. These antibodies can bind to the drug, leading to its rapid clearance from the body, which can reduce its efficacy. In some cases, ADAs can neutralize the drug's activity, rendering it ineffective. The formation of drug-ADA immune complexes can also potentially lead to adverse events.[15][16]

Q4: Are there general strategies to reduce the immunogenicity of fusion proteins like N-803?

A4: Yes, several strategies can be employed to reduce the immunogenicity of fusion proteins. One key approach is to modify the amino acid sequence at the junction between the different protein domains, as these "junctional epitopes" can be recognized as foreign by the immune system.[17][18] Other strategies include humanization of non-human protein sequences and engineering the protein to reduce potential T-cell epitopes.[19]

Troubleshooting Guides Issue: Detecting Anti-N-803 Antibodies in a Long-Term Study

Possible Cause: The longer duration of treatment may increase the likelihood of an immune response. Individual patient factors can also contribute to immunogenicity.

Suggested Solution:

- Confirm the result: Repeat the anti-drug antibody (ADA) assay to rule out a false positive.
- Characterize the ADA response: If the presence of ADAs is confirmed, it is important to characterize them further. This includes determining the antibody titer, isotype (e.g., IgG, IgM), and whether they are neutralizing or non-neutralizing.



- Assess clinical impact: Correlate the presence of ADAs with pharmacokinetic (PK) and pharmacodynamic (PD) data, as well as clinical outcomes, to determine if the ADAs are impacting the drug's safety or efficacy.
- Consider dose modification: Depending on the clinical impact, a dose adjustment might be considered, although this should be guided by clinical data and protocols.

Issue: Unexpected Loss of N-803 Efficacy Over Time

Possible Cause: While N-803 has shown low immunogenicity, a delayed or low-titer ADA response could lead to a gradual loss of efficacy. Other factors, such as disease progression or changes in the tumor microenvironment, could also be responsible.

Suggested Solution:

- Screen for ADAs: The first step is to test for the presence of anti-N-803 antibodies.
- Evaluate neutralizing activity: If ADAs are detected, it is crucial to perform a neutralizing antibody assay to determine if they are interfering with N-803's biological activity.
- Analyze PK/PD data: A change in the pharmacokinetic profile (e.g., increased clearance) or a diminished pharmacodynamic response (e.g., reduced NK cell activation) can indicate a clinically relevant ADA response.
- Investigate other resistance mechanisms: If ADAs are absent or non-neutralizing, other potential reasons for treatment failure should be investigated.

Data Presentation

Table 1: Summary of N-803 Immunogenicity in Clinical Trials



Clinical Trial Phase	Patient Population	N-803 Combinatio n	Number of Patients	Immunogen icity Findings	Reference
Phase 1b	BCG-naïve Non-Muscle Invasive Bladder Cancer	BCG	9	Minimal or negative serum levels of anti-N-803 antibodies.	[1][2][3][4]
Phase 1	Relapsed/Ref ractory Indolent Non- Hodgkin Lymphoma	Rituximab	21	No evidence of anti-N-803 antibodies developing.	[5]
Phase 1	Healthy Volunteers	N/A	14	One subject had measurable anti-N-803 antibodies at the end of the study.	[6]

Experimental Protocols

Protocol: Detection of Anti-N-803 Antibodies using ELISA

This protocol outlines a common method for detecting ADAs. It is a multi-tiered approach involving screening, confirmation, and characterization.

- 1. Screening Assay (Bridging ELISA):
- Principle: This assay detects antibodies that can bridge between two molecules of biotinylated N-803.
- Methodology:

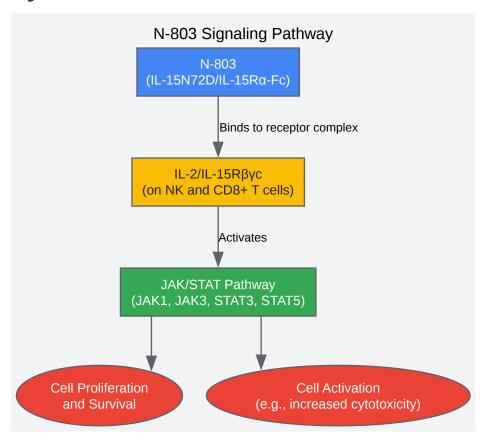


- Coat a streptavidin-coated microplate.
- Add patient serum samples.
- Add a mixture of biotinylated N-803 and digoxigenin-labeled N-803.
- If ADAs are present, they will bind to both labeled N-803 molecules, forming a "bridge".
- Add an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
- Add a substrate and measure the signal.
- 2. Confirmatory Assay:
- Principle: To confirm the specificity of the antibodies detected in the screening assay, the assay is repeated with the addition of an excess of unlabeled N-803.
- Methodology:
 - Pre-incubate patient serum samples with a high concentration of unlabeled N-803.
 - Perform the bridging ELISA as described above.
 - A significant reduction in the signal compared to the screening assay confirms the presence of specific anti-N-803 antibodies.
- 3. Neutralizing Antibody (NAb) Assay:
- Principle: This cell-based assay determines if the ADAs can inhibit the biological activity of N-803.
- Methodology:
 - Use a cell line that proliferates in response to N-803 (e.g., an NK cell line).
 - Pre-incubate patient serum containing ADAs with a fixed concentration of N-803.
 - Add the mixture to the cells.



- After a set incubation period, measure cell proliferation (e.g., using a colorimetric assay).
- A reduction in cell proliferation compared to a control sample without ADAs indicates the presence of neutralizing antibodies.

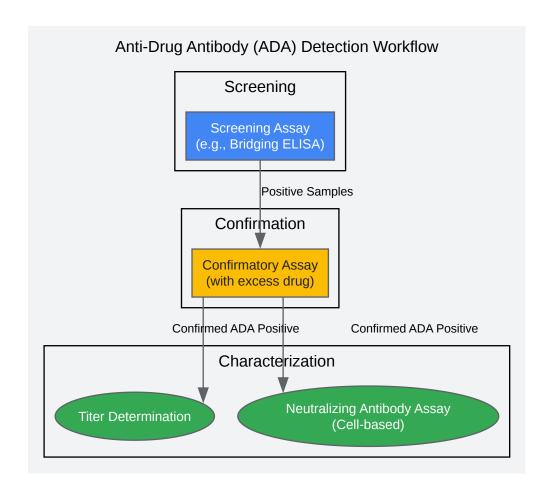
Mandatory Visualizations



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Caption: N-803 signaling pathway leading to immune cell proliferation and activation.





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